molecular formula C6H15N3O2 B8358782 2-(2-Methoxyethoxy)ethylguanidine

2-(2-Methoxyethoxy)ethylguanidine

Cat. No.: B8358782
M. Wt: 161.20 g/mol
InChI Key: VYBNFXQNGQBXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethoxy)ethylguanidine is a guanidine derivative featuring a methoxyethoxyethyl side chain. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, making them valuable in pharmaceuticals, agrochemicals, and materials science. The methoxyethoxyethyl group in this compound likely enhances solubility in polar solvents compared to simpler alkylguanidines.

Properties

Molecular Formula

C6H15N3O2

Molecular Weight

161.20 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethyl]guanidine

InChI

InChI=1S/C6H15N3O2/c1-10-4-5-11-3-2-9-6(7)8/h2-5H2,1H3,(H4,7,8,9)

InChI Key

VYBNFXQNGQBXNB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 2-(2-Methoxyethoxy)ethylguanidine and related guanidine derivatives:

Compound Name Substituent Group Key Properties/Applications Reference
This compound 2-(2-Methoxyethoxy)ethyl Likely high solubility; potential use in drug delivery or surfactants Inferred
2-(2-Hydroxyethoxy)ethylguanidine succinate (HEG) 2-(2-Hydroxyethoxy)ethyl + succinate Disperses keratin without corneodesmosome disruption; used in dermatology
2-(2:6-Xylyloxy)ethylguanidine sulfate 2-(2:6-Xylyloxy)ethyl + sulfate High cytotoxicity; induces necrotic cell death in fibroblasts and sarcoma cells
2-[(2-Nitrophenyl)methylideneamino]guanidine Nitrophenyl + methyleneamino Applications in materials science (e.g., coordination chemistry)
1-(2,2-Dimethoxyethyl)guanidine 2,2-Dimethoxyethyl Moderate hydrophilicity; potential intermediate in organic synthesis

Key Observations :

  • Solubility : The methoxyethoxy group enhances hydrophilicity compared to xylyloxy (aromatic ether) or dimethoxyethyl groups, which may improve bioavailability in drug formulations .
  • Biological Activity : Substituents critically influence toxicity. The xylyloxy derivative exhibits potent cytotoxicity, while HEG lacks corneodesmosome disruption, suggesting substituent-driven selectivity .
  • Applications : Nitrophenyl derivatives are favored in materials science, whereas hydroxy/methoxyethoxy variants are explored in biological systems .

Pharmacological and Industrial Relevance

  • Toxicity Profile : The xylyloxy derivative’s cytotoxicity (IC50 ~1 mM) contrasts with HEG’s benign interaction with skin proteins, underscoring the role of substituents in toxicity .
  • Drug Delivery Potential: The methoxyethoxy group’s polyethylene glycol (PEG)-like structure suggests utility in prodrug formulations to enhance solubility and reduce immunogenicity .

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